Antrocinnamomin D

CAS No.: 1030612-07-7

Cat. No.: VC1957866

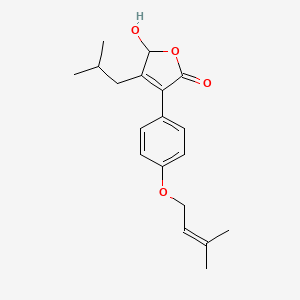

Molecular Formula: C19H24O4

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030612-07-7 |

|---|---|

| Molecular Formula | C19H24O4 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 2-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]-3-(2-methylpropyl)-2H-furan-5-one |

| Standard InChI | InChI=1S/C19H24O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13,18,20H,10-11H2,1-4H3 |

| Standard InChI Key | WALOFELUZXOXIJ-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=C(C(=O)OC1O)C2=CC=C(C=C2)OCC=C(C)C |

| Canonical SMILES | CC(C)CC1=C(C(=O)OC1O)C2=CC=C(C=C2)OCC=C(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

Antrocinnamomin D is characterized by the molecular formula C19H24O4 with a molecular weight of 316.4 g/mol . Structurally, it features a 2-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]-3-(2-methylpropyl)-2H-furan-5-one core . Its complete IUPAC name is 5-hydroxy-3-(4-((3-methyl-2-buten-1-yl)oxy)phenyl)-4-(2-methylpropyl)-2(5H)-furanone .

The compound possesses several functional groups that contribute to its chemical properties and potential biological activity:

-

A butenolide (γ-lactone) core structure

-

A hydroxyl group at the C-5 position

-

A 4-(3-methylbut-2-enoxy)phenyl substituent

Natural Sources and Occurrence

Antrocinnamomin D has been isolated from the mycelium of Antrodia cinnamomea (BCRC 36799), a medicinal fungus native to Taiwan that grows on the inner heartwood of Cinnamomum kanehirai . This fungus, commonly known as "niu-chang-chih," has been used in traditional Taiwanese medicine for the treatment of various ailments, including liver diseases, food and drug intoxication, diarrhea, abdominal pain, hypertension, and cancer .

The compound is predominantly found in the mycelium stage of the fungus, along with other maleic acid and succinic acid derivatives collectively known as antrodins and antrocinnamomins . These metabolites are characteristic active compounds of A. cinnamomea and are believed to contribute to its medicinal properties.

Chemical Synthesis Methods

Total Synthesis Achievement

Research Findings and Applications

Structural Elucidation Studies

The structure of antrocinnamomin D was initially elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These studies confirmed its classification as a maleic anhydride derivative with the distinctive butenolide core structure.

Pharmacokinetic Considerations

Future Research Directions

Structure-Activity Relationship Studies

Future research should focus on establishing clear structure-activity relationships for antrocinnamomin D and related compounds. Synthetic modifications of the core structure could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Mechanism of Action Investigations

Detailed studies on the molecular mechanisms underlying the biological activities of antrocinnamomin D are needed. These investigations could reveal specific cellular targets and signaling pathways affected by this compound.

Pharmacokinetic and Metabolic Studies

Research into the absorption, distribution, metabolism, and excretion (ADME) properties of antrocinnamomin D would provide valuable information for its potential development as a therapeutic agent. Studies have shown that related compounds from A. camphorata exhibit varying degrees of absorption and metabolism in animal models , but specific data for antrocinnamomin D is lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume